5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the pyridine ring. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Piperidine Ring: This can be synthesized through hydrogenation of pyridine derivatives or other cyclization methods.
Formation of the Pyridine Ring: This can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H20ClN5OS |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
InChI |
InChI=1S/C17H20ClN5OS/c1-22(17-20-10-12(18)11-21-17)13-5-8-23(9-6-13)16(24)14-4-3-7-19-15(14)25-2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
InChI Key |
XULYGJUGZFWNRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=C(N=CC=C2)SC)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.